Bivalent vs. Monovalent BET Bromodomain Inhibitory Potency (Class-Level Inference from Dimeric 3,5-Dimethylisoxazole Scaffolds)
Dimeric 3,5-dimethylisoxazole inhibitors built with a flexible amine-containing linker achieve substantially greater BRD4(1) inhibitory potency than monovalent controls. In a head-to-head study, the bivalent compound 22 (IC₅₀ = 4.2 nM) was >20-fold more potent than the monovalent lead compound 14 (IC₅₀ = 162 nM) [1]. The titled bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine scaffold, with its secondary amine and two methylene-tethered isoxazole rings, provides the exact architectural features required to construct such bivalent inhibitors [1][2].
| Evidence Dimension | BRD4 bromodomain 1 (BD1) inhibitory activity (AlphaScreen assay) |
|---|---|
| Target Compound Data | Scaffold enables construction of bivalent inhibitors; representative bivalent compound 22 IC₅₀ = 4.2 nM [1] |
| Comparator Or Baseline | Monovalent 3,5-dimethylisoxazole lead compound 14 IC₅₀ = 162 nM; monovalent amine (CAS 131052-47-6) lacks second isoxazole warhead [1] |
| Quantified Difference | >20-fold increase in potency for the bivalent architecture vs. monovalent counterpart [1] |
| Conditions | AlphaScreen BRD4(1) biochemical assay; dose-response curves from ≥3 independent experiments [1] |
Why This Matters
The bis-isoxazole scaffold is essential for achieving low-nanomolar BRD4 inhibition via bivalent binding; a monovalent primary amine cannot support this mode of action, directly impacting procurement decisions for BET inhibitor programs.
- [1] Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Med. Chem. Lett. 2020, 11, 2174–2181. DOI: 10.1021/acsmedchemlett.0c00294. View Source
- [2] Hewings, D. S.; Wang, M.; Philpott, M.; et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J. Med. Chem. 2011, 54 (19), 6761–6770. View Source
